Cas no 871260-40-1 (Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate)

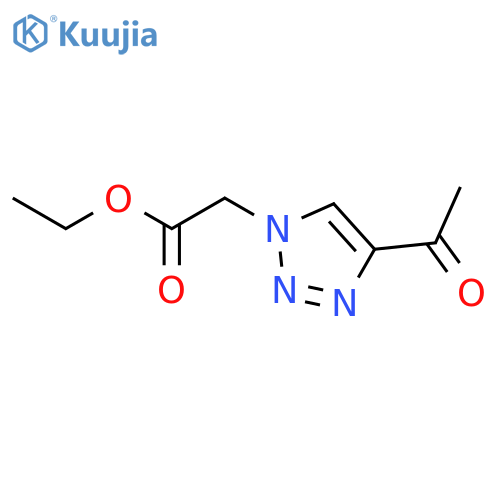

871260-40-1 structure

商品名:Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

CAS番号:871260-40-1

MF:C8H11N3O3

メガワット:197.191241502762

MDL:MFCD10697520

CID:4269862

PubChem ID:55262849

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-1-acetic acid, 4-acetyl-, ethyl ester

- Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

- AKOS006303169

- 871260-40-1

- AB59814

- ETHYL (4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE

- EK-0704

- SCHEMBL13827677

- MFCD10697520

- G74983

- ethyl 2-(4-acetyltriazol-1-yl)acetate

- ETHYL2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE

-

- MDL: MFCD10697520

- インチ: InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3

- InChIKey: BZTIQLZCLBJUKO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CN1C=C(N=N1)C(=O)C

計算された属性

- せいみつぶんしりょう: 197.08004122g/mol

- どういたいしつりょう: 197.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 74.1Ų

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM526921-1g |

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 97% | 1g |

$629 | 2022-09-29 | |

| Ambeed | A679203-1g |

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 98% | 1g |

$706.0 | 2024-04-16 | |

| Enamine | EN300-24218194-2.5g |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 2.5g |

$1223.0 | 2022-12-10 | |

| Enamine | BBV-38318747-10g |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 10g |

$1949.0 | 2023-09-15 | |

| Enamine | BBV-38318747-2.5g |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 2.5g |

$1223.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600180-100mg |

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 98% | 100mg |

¥1674.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY649-250mg |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 250mg |

¥2290.0 | 2024-04-16 | |

| Enamine | EN300-24218194-5.0g |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 5.0g |

$1551.0 | 2022-12-10 | |

| Enamine | EN300-24218194-10.0g |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 10.0g |

$1949.0 | 2022-12-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY649-1g |

ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |

871260-40-1 | 95% | 1g |

¥4896.0 | 2024-04-16 |

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate 関連文献

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

871260-40-1 (Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871260-40-1)Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):177.0/297.0/635.0